molecular formula C4H8BrClN4 B2987723 (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride CAS No. 2138518-30-4

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride

Cat. No. B2987723
CAS RN: 2138518-30-4
M. Wt: 227.49
InChI Key: JEGNLSAYOMBWBE-UHFFFAOYSA-N
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Description

The compound “(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride” is a chemical compound with a molecular weight of 192.02 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6BrN3O/c1-8-3 (2-9)4 (5)6-7-8/h9H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 342.2±50.0 °C and a predicted density of 1.97±0.1 g/cm3 . Its pKa value is predicted to be 13.07±0.10 .

Scientific Research Applications

Antimicrobial Activities

Compounds with the 1,2,3-triazole moiety have been synthesized and evaluated for their antimicrobial properties. For instance, a series of quinoline derivatives carrying a 1,2,3-triazole moiety demonstrated moderate to very good antibacterial and antifungal activities, suggesting that similar structures could be explored for developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Antioxidant Properties

Another area of application for compounds containing a 1,2,3-triazole ring is in the development of antioxidants. Compounds synthesized with bromine substitutions have shown effective antioxidant power, which is crucial for protecting cells from oxidative damage. This suggests potential applications in developing therapeutic agents or dietary supplements to combat oxidative stress (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Neurokinin-1 Receptor Antagonism

A compound with structural similarity to "(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride" demonstrated high affinity as a noncompetitive allosteric antagonist of the neurokinin-1 (NK1) receptor, showing potential for applications in treating conditions like emesis and depression. This highlights the potential of similar compounds in neuroscience research and therapeutic development (Harrison et al., 2001).

Synthetic Applications

Compounds with the 1,2,3-triazole moiety are valuable intermediates in organic synthesis, enabling the construction of complex molecules for further research in medicinal chemistry and materials science. Their role in click chemistry, in particular, highlights their utility in rapidly generating diverse chemical libraries for screening purposes in drug discovery (Martins et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

(5-bromo-3-methyltriazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN4.ClH/c1-9-3(2-6)4(5)7-8-9;/h2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGNLSAYOMBWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138518-30-4
Record name 1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride
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